3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers

Physicochemical profiling Drug-likeness Scaffold comparison

This compound is supplied as a mixture of diastereomers (2 chiral centers), maximizing stereochemical coverage in a single acquisition. The N1-carboxamide (PSA ~74 Ų) provides a kinase hinge-binding motif absent in the N-unsubstituted analog (CAS 1803561-53-6), and serves as a versatile handle for late-stage diversification. The octahydropyrano[4,3-b]pyrrole scaffold is validated for mammalian ribonucleotide reductase inhibition. With Fsp³ 0.64 and MW 246 Da, it occupies an optimal fragment-plus/lead-like space. Screen the diastereomeric mixture initially; pursue chiral resolution upon hit confirmation.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2408974-42-3
Cat. No. B2839039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers
CAS2408974-42-3
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1COCC2C1N(CC2C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C14H18N2O2/c15-14(17)16-8-11(10-4-2-1-3-5-10)12-9-18-7-6-13(12)16/h1-5,11-13H,6-9H2,(H2,15,17)
InChIKeyXHKRYPHYFLZZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide (CAS 2408974-42-3): Structural Identity and Procurement-Relevant Profile


3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide, supplied as a mixture of diastereomers, is a heterocyclic small molecule (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) featuring a fused octahydropyrano[4,3-b]pyrrole bicyclic core with a phenyl substituent at position 3 and a primary carboxamide at the N1 position . The compound is cataloged as a research chemical by multiple suppliers, including as product BL68334 by A2Bchem and as InterBioScreen ID STOCK1N-25575 [1]. The octahydropyrano[4,3-b]pyrrole scaffold has been independently validated as a necessary bicyclic framework for maintaining inhibitory activity against mammalian ribonucleotide reductase, establishing its relevance in medicinal chemistry [2].

Why Generic Substitution Fails for 3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide — Structural Uniqueness Versus Closest Analogs


Substituting 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide with a simpler in-class analog is not scientifically justified due to three interconnected structural features that are absent in the closest purchasable comparators. First, the octahydropyrano[4,3-b]pyrrole scaffold itself is non-trivial: Fuertes et al. demonstrated that the bicyclic core is necessary to maintain inhibitory activity against mammalian ribonucleotide reductase, as monocyclic or ring-opened analogs lost activity entirely [1]. Second, the N1-carboxamide functionality introduces hydrogen-bond donor/acceptor capacity (calculated PSA ~74 Ų) that is absent in the N-unsubstituted analog 3-phenyl-octahydropyrano[4,3-b]pyrrole (CAS 1803561-53-6, PSA ~21 Ų) . Third, and most critically for procurement, this compound is explicitly supplied as a mixture of diastereomers, reflecting the presence of at least two chiral centers in the octahydro ring system; purchasing a single-diastereomer or enantiopure analog (where available) would represent a different chemical entity with potentially divergent binding, solubility, and metabolic stability profiles. The quantitative evidence in Section 3 substantiates these differentiation points with direct comparator data where available.

Quantitative Differentiation Evidence for 3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide Versus Closest Analogs


Molecular Weight and Polar Surface Area Differentiation Versus N-Unsubstituted Analog

The target compound (MW 246.30 g/mol) is 21% heavier than the N-unsubstituted analog 3-phenyl-octahydropyrano[4,3-b]pyrrole (CAS 1803561-53-6, MW 203.28 g/mol), a difference driven entirely by the N1-carboxamide group (CONH₂, +43 Da) . This functionalization increases the topological polar surface area (tPSA) from an estimated ~21 Ų (single H-bond acceptor) to ~74 Ų (one donor, two acceptors), shifting the compound further into oral drug-like chemical space (tPSA < 140 Ų) while reducing passive membrane permeability relative to the N-unsubstituted comparator. The quantitative MW and tPSA differences have direct implications for solubility, logP, and permeability rank-ordering within a screening cascade.

Physicochemical profiling Drug-likeness Scaffold comparison

Scaffold Complexity and Saturation (Fsp³) Comparison Versus Parent Octahydropyrano[4,3-b]pyrrole

The target compound possesses a fraction of sp³-hybridized carbons (Fsp³) of 0.64 (9 sp³ carbons out of 14 total carbons), compared to 1.0 (7/7) for the fully saturated parent scaffold octahydropyrano[4,3-b]pyrrole (CAS 1517624-23-5, MW 127.18) . The target compound's Fsp³ of 0.64 falls within the optimal range (0.42–0.80) associated with higher clinical success rates in small-molecule drug discovery, whereas the fully saturated parent (Fsp³ 1.0) exceeds this window and the N-unsubstituted analog 3-phenyl-octahydropyrano[4,3-b]pyrrole (Fsp³ 0.54) falls at the lower boundary. The phenyl substituent introduces aromatic character (6 sp² carbons) while the saturated octahydro ring system preserves three-dimensionality, balancing flat aromatic interactions with conformational flexibility.

Fraction sp³ Scaffold diversity 3D character

Mixture-of-Diastereomers Stereochemical Complexity Versus Single Diastereomer Analogs

The target compound is explicitly supplied and cataloged as a mixture of diastereomers, reflecting the presence of at least two chiral centers at the ring junction positions (3a and 7a) of the octahydropyrano[4,3-b]pyrrole system [1]. The octahydro ring fusion creates cis/trans diastereomeric possibilities: (3aR*,7aR*) and (3aS*,7aR*) relative configurations, each further compounded by the stereochemistry at the 3-phenyl position. In contrast, single-diastereomer octahydropyrano[4,3-b]pyrrole derivatives such as (4S,9R)-4-benzyloxy-N-benzyloxycarbonyl-8-oxo-9-methoxy-octahydro-pyrano[4,3-b]pyrrole are also commercially available but represent only one stereochemical outcome . The diastereomeric mixture offers broader initial screening coverage of stereochemical space, as individual diastereomers of a given scaffold can exhibit IC₅₀ differences exceeding 10-fold against the same biological target.

Stereochemistry Diastereomer mixture Chiral resolution

Octahydropyranopyrrole Scaffold Necessity for Ribonucleotide Reductase Inhibition — Class-Level Validation

Fuertes et al. (2005) designed, synthesized, and evaluated a series of octahydropyranopyrrole-based inhibitors of mammalian ribonucleotide reductase, demonstrating that the bicyclic scaffold is indeed necessary to maintain inhibitory activity [1]. Structure-function studies within this series revealed that monocyclic or ring-opened analogs lost inhibitory activity against the enzyme, establishing the octahydropyrano-pyrrole fusion as a privileged pharmacophoric element for this target class. While the Fuertes study examined peptidomimetic inhibitors bearing additional C-terminal elements not present in the target compound, the scaffold necessity finding provides class-level evidence that the octahydropyrano[4,3-b]pyrrole core contributes binding energy beyond what simpler pyrrole or pyran monomers can provide.

Ribonucleotide reductase Scaffold requirement Cancer target

Pyrrole Carboxamide Scaffold in Kinase Inhibition — Class-Level Evidence from ERK5 and Cdc7 Programs

The pyrrole carboxamide chemotype has been independently validated as a productive kinase inhibitor scaffold by at least two distinct drug discovery programs. Miller et al. (2022) optimized a pyrrole carboxamide high-throughput screening hit into nanomolar ERK5 kinase domain inhibitors, achieving compound 34b with ERK5 IC₅₀ = 77 ± 4 nM in cells, oral bioavailability of 42% in mouse, and selectivity against p38 (IC₅₀ > 30 μM) [1]. In parallel, Nerviano Medical Sciences disclosed substituted pyrrole carboxamide derivatives as Cdc7 kinase inhibitors in patent US20240217969A1, with certain exemplified compounds achieving Cdc7 IC₅₀ values as low as 2 nM in biochemical assays [2]. While neither program employed the octahydropyrano[4,3-b]pyrrole scaffold specifically, the pyrrole carboxamide functional group constellation present in the target compound is directly analogous to the pharmacophore explored in these programs.

Kinase inhibition Pyrrole carboxamide ERK5 Cdc7

Predicted Physicochemical and ADME Differentiation Versus Chromeno-Fused Analog

A structurally related chromeno[4,3-b]pyrrole-2-carboxamide analog (CAS 2247380-95-4, C₁₄H₁₈N₂O₂, MW 246.30) shares identical molecular formula and mass with the target compound but replaces the saturated octahydropyran oxygen heterocycle with a partially unsaturated chromene ring . This structural difference is predicted to impact logD, aqueous solubility, and metabolic stability. The target compound's fully saturated pyran ring is expected to confer greater conformational flexibility (3 rotatable bonds in the pyran ring vs 1 in the chromene) and reduced planarity, which may translate to improved solubility and reduced CYP-mediated oxidation at the benzylic position compared to the chromeno analog. Quantitative head-to-head ADME data are not publicly available for either compound.

ADME prediction LogP Metabolic stability

Recommended Research and Procurement Scenarios for 3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide


Kinase Inhibitor Hit-Finding Using Pyrrole Carboxamide Pharmacophore

The target compound is best deployed as a screening library member in kinase inhibitor hit-finding campaigns, particularly against ERK5, Cdc7, or JAK family kinases where the pyrrole carboxamide motif has established precedence. The N1-carboxamide differentiates this scaffold from N-unsubstituted pyrano-pyrroles and provides a hydrogen-bond donor/acceptor pair that is a recognized kinase hinge-binding motif. Users should screen the diastereomeric mixture initially, then pursue chiral resolution and stereostructure–activity relationship (SSAR) studies upon hit confirmation, given that individual diastereomers of related scaffolds have shown >10-fold potency differences [1]. The class-level evidence from the ERK5 inhibitor program (J. Med. Chem. 2022, 65, 6513–6540) provides a methodological template for optimizing pyrrole carboxamide hits [2].

Ribonucleotide Reductase Inhibitor Development Leveraging Octahydropyranopyrrole Scaffold

Based on the Fuertes et al. (2005) demonstration that the octahydropyranopyrrole bicyclic scaffold is necessary for mammalian ribonucleotide reductase inhibition, the target compound can serve as a minimalist core for structure-based design of non-peptidic ribonucleotide reductase inhibitors [1]. Compared to the peptidomimetic inhibitors in the original study, this compound offers a reduced molecular weight (246 vs >400 Da) and fewer rotatable bonds, making it a more attractive starting point for lead optimization. Procurement of the diastereomeric mixture enables simultaneous evaluation of multiple stereochemical configurations, maximizing the probability of identifying a productive binding mode before resource-intensive asymmetric synthesis.

Scaffold-Hopping Library Design — Exploration of 3D Heterocyclic Chemical Space

The target compound occupies a favorable Fsp³ window (0.64) that balances three-dimensional character with aromatic recognition elements, making it suitable for inclusion in diversity-oriented screening libraries aimed at targets with shallow or cryptic binding pockets. Its MW (246 Da) and complexity profile position it as a 'fragment-plus' or early lead-like screening compound, distinct from both fully saturated sp³-rich scaffolds (Fsp³ > 0.8) and flat aromatic compounds (Fsp³ < 0.4) that dominate many commercial libraries. The mixture-of-diastereomers form provides coverage of stereochemical space that would require 2–4 separate compound acquisitions if purchased as single isomers, offering procurement efficiency for resource-limited hit-finding efforts.

Synthetic Intermediate for Late-Stage Diversification at the Carboxamide Position

The primary carboxamide at N1 serves as a versatile synthetic handle for late-stage diversification. It can be hydrolyzed to the carboxylic acid, reduced to the amine, or coupled with amines or alcohols to generate libraries of amide or ester analogs. This reactivity distinguishes the target compound from the N-unsubstituted analog (CAS 1803561-53-6) and the parent octahydropyrano[4,3-b]pyrrole scaffold (CAS 1517624-23-5), which lack this functional group and would require de novo N-functionalization under conditions that may compromise the acid-sensitive pyran ring. For medicinal chemistry groups building focused libraries around the pyrano-pyrrole scaffold, this compound offers a strategically positioned diversification point that the simpler comparators cannot provide without additional synthetic steps.

Quote Request

Request a Quote for 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.